molecular formula C13H15FN4O3 B2918235 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide CAS No. 2093505-58-7

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide

Número de catálogo B2918235
Número CAS: 2093505-58-7
Peso molecular: 294.286
Clave InChI: HWJOCDIOFYKQEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide, also known as MK-1775, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target checkpoint kinase 1 (CHK1), which plays a crucial role in DNA damage repair and cell cycle regulation.

Mecanismo De Acción

CHK1 is a kinase that is activated in response to DNA damage. It plays a crucial role in the DNA damage response pathway by halting the cell cycle and allowing time for DNA repair. CHK1 inhibition by N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been found to enhance the efficacy of DNA-damaging agents by preventing DNA repair in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, the compound has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In preclinical studies, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has demonstrated antitumor activity in a variety of cancer types, including lung, breast, and colon cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is its selective targeting of cancer cells, while sparing normal cells. Moreover, the compound has been found to enhance the efficacy of DNA-damaging agents, making it a promising candidate for cancer therapy. However, one of the limitations of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is its low solubility, which can make it difficult to administer in vivo. Moreover, the compound has not yet been tested in clinical trials, and its long-term safety and efficacy are yet to be determined.

Direcciones Futuras

There are several future directions for the research and development of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide. One of the areas of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability. Moreover, the compound's efficacy in combination with other cancer therapies, such as immunotherapy, is yet to be explored. Additionally, the identification of biomarkers that can predict the response to N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide treatment is an area of active research. Finally, the development of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide analogs with improved potency and selectivity is also an area of interest.
Conclusion:
In conclusion, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is a promising small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target CHK1, leading to the accumulation of DNA damage and ultimately resulting in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy. However, the compound's long-term safety and efficacy are yet to be determined, and further research is needed to optimize its pharmacokinetic properties and identify biomarkers that can predict the response to treatment.

Métodos De Síntesis

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide involves the reaction of 4-fluoro-phenylacetic acid with thionyl chloride, followed by the reaction with 2-amino-3-chloro-1,4-dioxane to produce the intermediate compound. The final step involves the reaction of the intermediate compound with N-methyl-N-(methylcarbamoyl) chloride to yield N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide. The overall yield of the synthesis process is around 10%.

Aplicaciones Científicas De Investigación

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been extensively studied for its potential use in cancer therapy. The compound has been found to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. This is due to the fact that CHK1 inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been shown to selectively target cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy.

Propiedades

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(methylcarbamoylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3/c1-15-13(21)16-6-11(19)17-10-7-18(12(10)20)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,17,19)(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJOCDIOFYKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.